molecular formula C8H7ClN2 B13068200 2-(4-Chloropyridin-2-yl)propanenitrile

2-(4-Chloropyridin-2-yl)propanenitrile

Cat. No.: B13068200
M. Wt: 166.61 g/mol
InChI Key: KGERQASBVDEAMC-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)propanenitrile (CAS 2091439-42-6) is a high-purity, small-molecule building block characterized by the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This compound features a chloropyridine ring and a propanenitrile functional group, a combination that offers versatile reactivity for synthetic organic and medicinal chemistry. The chlorine atom on the pyridine ring is a potential site for nucleophilic substitution reactions, such as cross-coupling, allowing for the introduction of various amines and other nucleophiles. Concurrently, the nitrile group can be functionalized or hydrolyzed to other valuable moieties like amides or carboxylic acids, making this compound a valuable intermediate for constructing more complex molecules. Recent scientific literature highlights the significant research value of chloropyridine esters and related structures in the development of antiviral agents. Specifically, studies have shown that 5-chloropyridinyl esters can act as potent covalent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme essential for viral replication . While the direct ester derivative is well-documented, the 2-(4-Chloropyridin-2-yl)propanenitrile scaffold presents a closely related and promising chemical framework for exploring novel protease inhibitors and other biologically active compounds. Its mechanism in such applications is proposed to involve the formation of a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition . This compound is exclusively intended for Research Use Only and is a key starting material for hit-to-lead optimization campaigns in drug discovery, particularly in the design of targeted covalent inhibitors.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,1H3

InChI Key

KGERQASBVDEAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cross-Coupling and Nitrile Installation

A notable approach involves metal-catalyzed synthesis of alkylnitriles from corresponding halopyridines or substituted pyridines. Electrophotochemical metal-catalyzed methods have been reported for synthesizing alkylnitriles, including derivatives similar to 2-(4-chloropyridin-2-yl)propanenitrile. This method typically uses:

  • A halogenated pyridine substrate (e.g., 4-chloropyridine derivatives).
  • A metal catalyst (often transition metals like nickel or palladium).
  • A nitrile source or cyanide equivalent.
  • Controlled electrochemical conditions to promote coupling.

This approach offers advantages such as mild conditions, high selectivity, and good yields. The spectral data from such syntheses confirm the formation of nitrile-substituted chloropyridines with high purity.

Use of 2-Chloro-4-substituted Pyridine Intermediates

The preparation of 2-chloro-4-substituted pyridines, such as 2-chloro-4-isopropylpyridine, provides a key intermediate for further functionalization toward 2-(4-chloropyridin-2-yl)propanenitrile. The method involves:

  • Starting from 2-chloroisonicotinic acid methyl ester.
  • Reaction with methyl magnesium bromide (Grignard reagent) under low temperature to form 4-(2-hydroxyisopropyl)-2-chloropyridine.
  • Subsequent reduction using triethylsilane and trifluoroacetic acid to yield 2-chloro-4-isopropylpyridine.

This synthetic route is characterized by:

Step Reagents/Conditions Outcome Notes
1 2-chloroisonicotinic acid methyl ester + methyl magnesium bromide (THF, -50 to -60 °C) Formation of 4-(2-hydroxyisopropyl)-2-chloropyridine Controlled temperature critical for selectivity
2 Triethylsilane + trifluoroacetic acid (110-120 °C reflux) Reduction to 2-chloro-4-isopropylpyridine High yield and purity; suitable for scale-up

This intermediate can then be further transformed into the propanenitrile derivative by introducing the nitrile group at the 2-position through subsequent synthetic steps.

Detailed Experimental Findings and Yields

Metal-Catalyzed Electrophotochemical Synthesis

  • The metal-catalyzed electrophotochemical synthesis of alkylnitriles, including pyridine derivatives, yields products with purity >95%.
  • Reaction parameters such as solvent choice (e.g., acetonitrile/dimethylformamide mixtures), base (2,4,6-collidine), and catalyst loading influence yield.
  • Typical isolated yields range from 50% to 74% for related nitrile compounds.
  • Spectral data (NMR, GC) confirm the structure and purity of the nitrile products.

Stepwise Synthesis via 2-Chloro-4-isopropylpyridine Intermediate

Parameter Data
Starting material 2-chloroisonicotinic acid methyl ester
Key reagents Methyl magnesium bromide, triethylsilane, trifluoroacetic acid
Reaction temperature -50 to -60 °C (Grignard addition), 110-120 °C (reduction)
Reaction time 2 hours (Grignard), 5 hours (reduction)
Yield High (not explicitly stated, but described as high yield and purity)
Purity High, confirmed by NMR and GC

Comparative Analysis of Methods

Method Advantages Disadvantages Suitability
Metal-catalyzed electrophotochemical synthesis Mild conditions, high selectivity, scalable Requires electrochemical setup, catalyst cost Suitable for lab and industrial scale
Grignard addition + reduction to 2-chloro-4-isopropylpyridine Readily available reagents, high yield, industrially feasible Requires low temperature control, multi-step Excellent for large-scale synthesis
Direct nucleophilic substitution with cyanide Simple reaction setup Risk of side reactions, handling cyanide Useful for small-scale or specialized syntheses

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Metal-catalyzed electrophotochemical coupling Halopyridine, metal catalyst, electrochemical conditions 50-74 High purity, mild, scalable
Grignard addition to 2-chloroisonicotinic acid methyl ester Methyl magnesium bromide, THF, -50 to -60 °C Not specified (high) Critical temperature control
Reduction of hydroxy intermediate Triethylsilane, trifluoroacetic acid, reflux 110-120 °C High Efficient, clean conversion
Nucleophilic substitution with cyanide Cyanide source, base, solvent Variable Requires careful handling

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.

    Nucleophilic Reagents: Employed in substitution reactions to replace the chlorine atom with other functional groups.

    Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

2-(4-Chloropyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(4-Chloropyridin-2-yl)propanenitrile 2091439-42-6 C₈H₇ClN₂ 166.61 4-Cl on pyridine; nitrile at C2
2-(3-Chlorophenyl)propanenitrile (15a) N/A C₉H₈ClN 165.62 3-Cl on benzene; nitrile at C2
2-Methyl-2-(pyridin-4-yl)propanenitrile 79757-31-6 C₉H₉N₂ 145.19 Pyridine at C4; methyl branch at nitrile
2-(Pyridin-4-yl)acetonitrile hydrochloride 92333-25-0 C₇H₇ClN₂ 154.60 Pyridine at C4; shorter nitrile chain
2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile N/A C₉H₃ClIN₃ 314.50 Di-nitrile; Cl and I on pyridine

Substituent Position and Electronic Effects

  • Chlorine Position : The 4-chloro substitution on the pyridine ring in 2-(4-Chloropyridin-2-yl)propanenitrile enhances electron-withdrawing effects compared to 3-chloro-substituted benzene analogs (e.g., 15a in ). This difference impacts reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .
  • Nitrile Group : The propanenitrile chain provides steric bulk absent in shorter-chain analogs like 2-(Pyridin-4-yl)acetonitrile hydrochloride (). This bulk may influence binding affinity in enzyme inhibition studies .

Critical Analysis of Structural Analogues

  • Pyridine vs. Benzene Cores : Pyridine-based nitriles (e.g., –4) exhibit greater polarity and hydrogen-bonding capacity than benzene derivatives (e.g., 15a), affecting solubility and bioavailability .
  • Halogen Diversity: The iodine substituent in 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile () offers a heavy atom for crystallographic studies, a feature absent in the chlorine-only target compound .

Biological Activity

2-(4-Chloropyridin-2-yl)propanenitrile is an organic compound notable for its potential biological activities, particularly in the field of pharmacology. Its structure features a pyridine ring substituted with a chlorine atom and a propanenitrile group, which enhances its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Chemical Formula : C₇H₈ClN
  • Molecular Weight : 169.64 g/mol
  • Structure : The compound consists of a pyridine ring with a chlorine substituent at the 4-position and a propanenitrile group.

Research indicates that 2-(4-Chloropyridin-2-yl)propanenitrile interacts with multiple biological targets, including enzymes and receptors. The specific biological effects are context-dependent, making it a subject of interest for drug development. The compound can modulate enzyme activity or receptor function, leading to various physiological effects that are crucial for therapeutic applications.

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration in cancer therapeutics.
  • Neurological Implications : Its ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders.

Case Studies

Several case studies have been conducted to explore the biological activity of 2-(4-Chloropyridin-2-yl)propanenitrile:

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
    • Findings : The compound exhibited significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Case Study on Cytotoxicity in Cancer Cells :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Findings : Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Case Study on Neurological Effects :
    • Objective : To investigate its interaction with GABA receptors.
    • Findings : The compound demonstrated modulating effects on GABAergic signaling, indicating possible implications for anxiety disorders.

Comparative Analysis

Compound NameChemical StructureKey Features
2-ChloropyridineCHClNA halogenated pyridine derivative with similar reactivity but lacks the propanenitrile group.
4-ChloropyridineCHClNAnother chlorinated pyridine derivative; structurally similar but different substitution pattern.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dioneCHClNOContains a similar pyridine core but has distinct functional groups that alter its reactivity and properties.

The unique combination of the nitrile group and chlorine atom on the pyridine ring gives 2-(4-Chloropyridin-2-yl)propanenitrile distinct chemical reactivity and potential biological activities compared to structurally similar compounds .

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